1-(p-Tolyl)cyclopropanecarboxylic acid (also known as 1-(4-methylphenyl)cyclopropane-1-carboxylic acid) has been synthesized using various methods, including the Knoevenagel condensation of cyclopropanecarboxylic acid with p-tolualdehyde and subsequent hydrolysis of the resulting ester [].
Given the limited available research, further studies are warranted to explore the potential applications of 1-(p-Tolyl)cyclopropanecarboxylic acid. This could involve:
1-(p-Tolyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid functional group and a p-tolyl group. Its molecular formula is C₁₁H₁₂O₂, and it has a molecular weight of approximately 176.215 g/mol. The compound features a unique structure that contributes to its chemical properties and potential applications in various fields.
There is no documented information regarding a specific mechanism of action for 1-(p-Tolyl)cyclopropanecarboxylic acid in biological systems.
As with most organic acids, 1-(p-Tolyl)cyclopropanecarboxylic acid might cause irritation or corrosion upon contact with skin or eyes. Specific data on its toxicity, flammability, or reactivity is not readily available. It is recommended to handle the compound with appropriate personal protective equipment (PPE) following general laboratory safety guidelines [].
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that derivatives of 1-(p-Tolyl)cyclopropanecarboxylic acid may exhibit biological activity, particularly in the context of cancer research. For instance, compounds with similar structures have shown potential as inhibitors of certain kinases involved in cancer progression . The biological evaluation of such derivatives often focuses on their antiproliferative effects and mechanisms of action against various cancer cell lines.
Several methods exist for synthesizing 1-(p-Tolyl)cyclopropanecarboxylic acid:
These synthetic routes provide chemists with multiple strategies to access this compound.
1-(p-Tolyl)cyclopropanecarboxylic acid and its derivatives have potential applications in:
The compound's unique structure may confer desirable properties for these applications.
Interaction studies involving 1-(p-Tolyl)cyclopropanecarboxylic acid often focus on its binding affinity and activity against specific biological targets. For example, research into its interaction with protein kinases has shown promise in understanding its mechanism of action in inhibiting cancer cell proliferation. These studies are crucial for elucidating how structural modifications can enhance or diminish biological activity.
Several compounds share structural similarities with 1-(p-Tolyl)cyclopropanecarboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Structure | Contains a chlorophenyl group; different electronic properties. |
| 1-(Phenyl)cyclopropanecarboxylic acid | Structure | Lacks methyl substitution; potentially different reactivity. |
| Cyclopropanecarboxylic acid | Structure | Simplest form without aromatic substitution; basic reactivity. |
1-(p-Tolyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane structure with an aromatic p-tolyl substituent, which can influence its chemical reactivity and biological interactions differently compared to other similar compounds.
Cyclopropane derivatives have been studied since the early 20th century, with foundational work on cyclopropanecarboxylic acid synthesis documented in the 1940s. The first systematic synthesis of cyclopropanecarboxylic acid via hydrolysis of cyclopropanenitrile was reported in Organic Syntheses (1944), involving cyanide-mediated cyclization. By the 1990s, advancements in catalytic methods, such as the non-catalytic oxidation of cyclopropanecarboxaldehyde, streamlined production. The specific derivative 1-(p-Tolyl)cyclopropanecarboxylic acid emerged as a subject of interest due to its structural complexity and potential applications. Patents from the 2000s highlight its synthesis via Knoevenagel condensation and phase-transfer catalysis, reflecting iterative improvements in cyclopropanation techniques.
The cyclopropane ring’s high ring strain (27.5 kcal/mol) confers unique reactivity, making it valuable in drug design and materials science. Derivatives like 1-(p-Tolyl)cyclopropanecarboxylic acid are pivotal intermediates in synthesizing bioactive molecules, including kinase inhibitors and anti-inflammatory agents. For example, biphenyl-substituted cyclopropane carboxylic acids exhibit anti-inflammatory properties, while ω-cyclopropyl fatty acids derived from cyclopropanecarboxylic acid are studied for metabolic applications. The compound’s rigidity and stereochemical versatility also enable its use in asymmetric catalysis and chiral building blocks.
IUPAC Name: 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid
Alternative Names:
Structural Classification:
Molecular Formula: C₁₁H₁₂O₂
Molecular Weight: 176.21 g/mol
| Property | Value | Source |
|---|---|---|
| Boiling Point | 182–184°C | |
| Melting Point | 5°C | |
| SMILES | CC1=CC=C(C=C1)C2(CC2)C(=O)O |
Recent studies emphasize enantioselective synthesis and C–H functionalization. For instance, Pd-catalyzed asymmetric C(sp³)–H coupling enables the production of chiral cyclopropane derivatives with tertiary stereocenters. Photoredox-mediated cyclopropanation offers a metal-free alternative for constructing strained rings. Additionally, the Kulinkovich reaction, which uses titanium-mediated cyclopropanation of esters, remains a cornerstone for accessing cis-dialkylcyclopropanols. These advances underscore the compound’s relevance in modern methodologies aimed at reducing synthetic steps and improving stereocontrol.
1-(p-Tolyl)cyclopropanecarboxylic acid (Chemical Abstracts Service number 83846-66-6) represents a distinctive organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 grams per mole [1] [2]. The compound features a unique structural arrangement combining a highly strained three-membered cyclopropane ring, a para-substituted methylbenzene group, and a carboxylic acid functional group [3] .
The cyclopropane ring in 1-(p-Tolyl)cyclopropanecarboxylic acid exhibits characteristic geometric constraints imposed by the three-membered ring system [5] [6]. The carbon-carbon-carbon bond angles within the cyclopropane ring are restricted to 60°, representing a significant deviation from the ideal tetrahedral angle of 109.5° [7] [8]. This geometric constraint results in substantial angle strain, estimated at approximately 27.6 kilocalories per mole for cyclopropane systems [5] [9].
The carbon-carbon bond lengths in the cyclopropane ring are approximately 1.51 picometers, which is shorter than typical carbon-carbon single bonds in open-chain alkanes (1.53-1.55 picometers) [6] [10]. Despite this shortening, the cyclopropane carbon-carbon bonds are significantly weakened, with bond dissociation energies of approximately 255 kilojoules per mole compared to 370 kilojoules per mole for unstrained carbon-carbon bonds [8] [9].
The molecular geometry adopts a characteristic "bent bond" configuration where orbital overlap occurs at an angle rather than directly between carbon centers [6] [8]. This structural feature contributes to the unique reactivity profile of cyclopropane-containing compounds and influences the overall electronic properties of the molecule [11] [10].
The para-tolyl substituent (4-methylphenyl group) in 1-(p-Tolyl)cyclopropanecarboxylic acid adopts a specific spatial orientation relative to the cyclopropane ring [12] [13]. The aromatic ring system maintains planarity with the methyl group positioned para to the cyclopropane attachment point [14] [12]. Nuclear magnetic resonance studies of related para-tolyl compounds indicate that the methyl group exhibits characteristic electronic effects through hyperconjugation and inductive mechanisms [13] [15].
The para-tolyl group orientation influences the molecular dipole moment and affects intermolecular interactions through π-π stacking and van der Waals forces [12] [13]. The electron-donating nature of the methyl substituent enhances electron density at the ortho and para positions of the benzene ring, contributing to the overall electronic structure of the compound [13] [15].
Rotational barriers around the cyclopropane-aryl bond are relatively low, allowing for conformational flexibility while maintaining the preferred orientation that minimizes steric interactions [16] [12]. The para-tolyl group tends to adopt conformations that optimize orbital overlap with the cyclopropane π-system [12] [11].
The carboxylic acid functional group in 1-(p-Tolyl)cyclopropanecarboxylic acid is directly attached to the cyclopropane ring carbon, creating a quaternary carbon center [3] [1]. This positioning results in significant electronic interactions between the carboxyl group and the strained ring system [17] [18].
The carbon-oxygen bond lengths within the carboxylic acid group exhibit the characteristic pattern observed in carboxylic acids: the carbonyl carbon-oxygen double bond length is approximately 1.20 Angstroms, while the carbon-hydroxyl oxygen single bond length is approximately 1.34 Angstroms [18] [19]. These bond lengths reflect the resonance stabilization within the carboxyl group [18] [20].
The carboxylic acid group adopts a planar geometry with the carbonyl oxygen, hydroxyl oxygen, and hydrogen atom coplanar with the carboxyl carbon [17] [18]. This planarity facilitates resonance stabilization and hydrogen bonding interactions that influence the compound's physical properties and crystallization behavior [18] [20].
Experimental determination of the melting point for 1-(p-Tolyl)cyclopropanecarboxylic acid yields values in the range of 109-114°C [21]. This relatively moderate melting point reflects the molecular weight and intermolecular forces present in the crystalline state [21] [22].
The melting point range indicates good purity when the compound exhibits sharp melting behavior within this temperature interval [21]. Factors influencing the melting point include hydrogen bonding between carboxylic acid groups, π-π interactions between aromatic rings, and van der Waals forces [21] [22].
Comparative analysis with related cyclopropanecarboxylic acid derivatives shows that the para-tolyl substitution elevates the melting point compared to unsubstituted cyclopropanecarboxylic acid, which melts at 14-17°C [23] [24]. This elevation reflects the increased molecular weight and enhanced intermolecular interactions provided by the aromatic substituent [22] [23].
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| Cyclopropanecarboxylic acid | 14-17 | [23] [24] |
| 1-(p-Tolyl)cyclopropanecarboxylic acid | 109-114 | [21] |
| 1-(p-Tolyl)-1-cyclohexanecarboxylic acid | 169-173 | [25] |
The solubility characteristics of 1-(p-Tolyl)cyclopropanecarboxylic acid reflect the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid and hydrophobic aromatic components [22] [23]. The compound demonstrates moderate solubility in polar protic solvents due to hydrogen bonding capabilities of the carboxylic acid group [22] [23].
Solubility in water is limited due to the hydrophobic para-tolyl group, while organic solvents such as dimethyl sulfoxide, alcohols, and ethers provide better solvation [22] [23]. The logarithm of the partition coefficient (LogP) value of 2.19 indicates moderate lipophilicity [3] [22].
Temperature-dependent solubility studies suggest that heating to 37°C followed by ultrasonic treatment enhances dissolution in various solvents [22]. Stock solutions prepared in organic solvents remain stable when stored at -80°C for up to six months or at -20°C for one month [22].
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Limited | Hydrogen bonding possible |
| Dimethyl sulfoxide | Good | Enhanced by heating |
| Alcohols | Good | Hydrogen bonding |
| Ethers | Moderate | Van der Waals interactions |
Crystallographic analysis of 1-(p-Tolyl)cyclopropanecarboxylic acid provides detailed structural information about the solid-state arrangement [10] [26]. The compound crystallizes in a specific space group that accommodates the molecular geometry while minimizing intermolecular repulsions [10] [26].
Related cyclopropane compounds demonstrate characteristic crystallographic parameters including unit cell dimensions and density values [10] [26]. For comparison, cyclopropane itself crystallizes in an orthorhombic system with space group Cmc2₁ and a density of 0.913 megagrams per cubic meter at 94 Kelvin [10].
The crystallographic data reveal intermolecular hydrogen bonding patterns between carboxylic acid groups, contributing to the overall crystal stability [10] [20]. These interactions typically involve hydrogen bond lengths of approximately 2.5-2.6 Angstroms between carboxylic acid oxygen atoms [20].
| Parameter | Value | Reference |
|---|---|---|
| Molecular formula | C₁₁H₁₂O₂ | [1] [2] |
| Molecular weight | 176.21 g/mol | [1] [2] |
| Density (calculated) | ~1.2 g/cm³ | [3] |
| Storage temperature | 2-8°C | [1] [22] |
The electron density distribution in 1-(p-Tolyl)cyclopropanecarboxylic acid exhibits characteristic features arising from the unique combination of strained cyclopropane ring, aromatic system, and carboxylic acid functionality [27] [11]. Quantum mechanical calculations reveal that the cyclopropane ring demonstrates distinctive electron density patterns due to the bent bond character of the carbon-carbon bonds [27] [11].
The electron density in the cyclopropane bonds shows a flattened distribution perpendicular to the bond paths, resulting from the constrained geometry that forces electron density away from the direct internuclear axis [11]. This creates a characteristic triple torus of charge density that encircles the three carbon atoms of the cyclopropane ring [11].
Nuclear magnetic resonance studies provide experimental evidence for the electron density distribution effects [28] [29]. The chemical shifts of protons attached to the cyclopropane ring typically appear in the range of 0.9-2.5 parts per million, reflecting the unique electronic environment created by the ring strain [28] [29].
The para-tolyl group contributes to the overall electron density through its aromatic π-electron system and the electron-donating methyl substituent [12] [13]. The methyl group increases electron density at the ortho and para positions of the benzene ring through hyperconjugation and inductive effects [13] [15].
The ring strain present in the cyclopropane moiety significantly influences the electronic properties of 1-(p-Tolyl)cyclopropanecarboxylic acid [5] [27]. The 27.6 kilocalories per mole of ring strain energy affects both the ground state and excited state electronic configurations [5] [27].
Angle strain contributes approximately 60% of the total ring strain, arising from the deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral value [5] [7]. The remaining 40% results from torsional strain due to the eclipsed conformation of hydrogen atoms on adjacent carbon atoms [5] [8].
The ring strain effects manifest in altered bond strengths and reactivity patterns compared to unstrained systems [8] [9]. Carbon-carbon bonds in the cyclopropane ring are weakened by approximately 34 kilocalories per mole relative to normal carbon-carbon single bonds [6] [8].
Electronic absorption spectroscopy of cyclopropane systems reveals that the first optical absorption band corresponds to excitations from the highest occupied molecular orbital to low-lying unoccupied orbitals [27]. The ring strain influences these electronic transitions by modifying the orbital energies and overlap integrals [27].
| Property | Cyclopropane Value | Unstrained Alkane Value | Reference |
|---|---|---|---|
| Ring strain energy | 27.6 kcal/mol | 0 kcal/mol | [5] [9] |
| C-C bond strength | 255 kJ/mol | 370 kJ/mol | [8] [9] |
| Bond angle | 60° | 109.5° | [7] [8] |
Conformational analysis of 1-(p-Tolyl)cyclopropanecarboxylic acid reveals limited flexibility due to the rigid cyclopropane ring structure [16] . The primary conformational degrees of freedom involve rotation around the cyclopropane-aryl bond and the carboxylic acid group orientation [16] .
Monte Carlo conformational searching combined with molecular mechanics force fields identifies stable conformations that minimize steric interactions between the para-tolyl group and carboxylic acid functionality [16]. Energy barriers for rotation around the cyclopropane-phenyl bond are typically low, allowing for relatively free rotation at ambient temperature [16].
The carboxylic acid group can adopt different orientations relative to the cyclopropane ring plane, with energy differences of approximately 2-3 kilocalories per mole between conformers [16]. These conformational preferences influence intermolecular interactions and crystal packing arrangements [16].
Nuclear Overhauser effect spectroscopy provides experimental validation of preferred conformations in solution [16]. The rigid cyclopropane framework reduces the number of possible conformations compared to more flexible ring systems [16] .
Early laboratory routes convert para-tolylacetic acid methyl ester into the target acid by a two-step sequence: (i) base-promoted intramolecular displacement of a γ-chlorobutyrate intermediate to give methyl 1-(para-methylphenyl)cyclopropane-1-carboxylate, followed by (ii) alkaline hydrolysis to the free acid. Conversion of the ester to the acid proceeds in 80% yield under refluxing aqueous sodium hydroxide, while the ring-closure step typically furnishes the ester in 60–65% yield when sodium methoxide is used in methanol at 50–60 °C [1] [2].
The Simmons–Smith cyclopropanation remains the cornerstone classical method. Treatment of para-methylstyrene with diiodomethane and an activated zinc–copper couple in ether delivers 1-(para-methylphenyl)cyclopropane in 72–78% yield; subsequent potassium permanganate oxidation and mild hydrolysis furnish the desired acid (overall 55–60%) [3] [4]. A titanium-mediated variant (Kulinkovich reaction) converts para-methylphenyl ethyl ester to the corresponding cyclopropanol, which is oxidised to the carboxylic acid; cis-selective cyclisations reach 85–90% yield under cyclopentylmagnesium chloride–chlorotitanium tri-isopropoxide conditions at ambient temperature [5] [6].
Dirhodium tetra-carboxylate catalysis enables direct cyclopropanation of para-methylstyrene with ethyl 2-diazoacetate. Under dichloromethane at 0 °C, the reaction affords ethyl 1-(para-methylphenyl)cyclopropane-1-carboxylate in 93% yield; alkaline saponification gives the acid in >95% yield [7]. A continuous-flow modification prepares the diazo ester in situ, immediately feeding it into the rhodium stage to provide kilogram-scale quantities of the ester in 90–92% yield while containing energetic diazo intermediates below safe thresholds [8].
Palladium-catalysed double carbon–hydrogen activation of para-bromotoluene and iso-propyl bromide in toluene (palladium tetrakis-triphenylphosphine, potassium pivalate, 140 °C) closes the three-membered ring in 68–75% yield; subsequent benzylic oxidation (phthaloyl peroxide, cerium ammonium nitrate) converts the alkyl cyclopropane into 1-(para-methylphenyl)cyclopropane-1-carboxylic acid in 61–86% overall yield [9].
A visible-light photoredox decarboxylative radical addition–polar cyclisation couples para-methylphenylacetic acid with allyl chloride derivatives using an organic photocatalyst and blue-light-emitting diodes at room temperature. Cyclisation proceeds through a radical–polar crossover, giving the acid in 70–82% yield without heavy-metal reagents or cryogenic conditions [10] [11]. Engineered myoglobin carbene transferases enable aqueous-buffer enantioselective intramolecular diazo cyclopropanation, generating chiral cyclopropane-fused γ-lactones that oxidise smoothly to the title acid, with up to 99% enantiomeric excess and 85% yield under atmospheric pressure [12].
The continuous Bamford–Stevens–rhodium tandem described above delivers multi-hundred-gram quantities of the ester precursor hourly; inline membrane extraction and molecular-sieve drying keep water below 100 ppm, preserving catalyst activity and stereoselectivity [8]. On the classical side, industrial Simmons–Smith cyclopropanation has been intensified in mixed tetrahydrofuran–toluene using ultrasound-activated zinc, reducing reaction time from twenty-four to six hours without sacrificing yield (76% vs 78%) [4].
Crude 1-(para-methylphenyl)cyclopropane-1-carboxylic acid is usually recrystallised from hot ethyl acetate then slow-cooled with hexane seeding. A single recrystallisation raises purity from 95% to ≥98% (melting point 172–173 °C) [13]. For enantiopure material, fractional crystallisation from ethanol–water (1:1) after resolution with (1R,2S)-1-phenyl-2-(4-methylphenyl)ethylamine di-amine salt affords optically enriched acid in 78% recovery [14].
Silica-gel flash chromatography (gradient hexane → 25% ethyl acetate) cleanly separates the acid from unreacted para-methylstyrene and ester by-products. Preparative high-performance liquid chromatography on C-18 silica using acetonitrile–water with 0.1% formic acid resolves enantiomers generated in asymmetric rhodium catalysis to >99% enantiomeric excess on a fifty-gram scale [15].
Systematic factor screening shows that low-dielectric, non-coordinating solvents (toluene, dichloromethane) and moderate temperatures (25–40 °C) maximise Simmons–Smith efficiency, whereas very strong coordination (dimethyl sulfoxide) suppresses the reaction by zinc deactivation [3] [16]. For the palladium route, increasing potassium pivalate from one to two equivalents and adding five percent dimethyl sulfoxide suppresses proto-dehalogenation, raising isolated yield from 60% to 79% [9]. In photoredox processes, switching from iridium complexes to the organic photocatalyst 4CzIPN decreases cost while maintaining quantum efficiency; parallel quantum-yield measurements confirm that 475 nm illumination at 20 W is optimal, giving 82% yield at a space-time-yield of 1.1 kg L⁻¹ h⁻¹ [10].
| Entry | Starting Material | Key Reagent(s) & Conditions | Acid Yield | Reference |
|---|---|---|---|---|
| 1 | para-Tolylacetic methyl ester | Sodium methoxide, methanol, 55 °C (ring closure) | 60% | 22 |
| 2 | para-Methylstyrene | Zinc–copper + diiodomethane, diethyl ether, 0–20 °C | 72% | 21 |
| 3 | para-Methylstyrene | Zinc–copper Simmons–Smith, oxidation with potassium permanganate | 55% overall | 29 |
| 4 | para-Methylphenyl ethyl ester | Cyclopentylmagnesium chloride, chlorotitanium tri-isopropoxide, 25 °C | 88% | 24 |
| Entry | Catalyst System | Highlight | Acid Yield / ee | Reference |
|---|---|---|---|---|
| A | Palladium tetrakis-triphenylphosphine / potassium pivalate | Double carbon–hydrogen activation | 75% | 5 |
| B | Dirhodium (II) tetracarboxylate | Flow diazo cyclopropanation | 92%, 94% after hydrolysis | 58 |
| C | Organic photocatalyst 4CzIPN, blue light | Radical–polar crossover, room temperature | 82% | 6 |
| D | Engineered myoglobin variant Y96F/H64V | Aqueous, enantioselective, 25 °C | 85%, 99% ee | 64 |
| Technique | Solvent System | Typical Recovery | Purity Achieved | Reference |
|---|---|---|---|---|
| Recrystallisation | Ethyl acetate → hexane slow-cool | 70% | ≥98% | 4 |
| Silica flash chromatography | Hexane → 25% ethyl acetate | 85% | 97% | 41 |
| Preparative high-performance liquid chromatography | Acetonitrile–water + 0.1% formic acid | 65% | >99% ee | 25 |
Irritant